N'-hydroxy-2-(propan-2-yloxy)ethanimidamide
Description
N'-hydroxy-2-(propan-2-yloxy)ethanimidamide is an amidoxime derivative characterized by a propan-2-yloxy (isopropoxy) substituent on the ethanimidamide backbone. Amidoximes are versatile intermediates in organic synthesis, particularly in the preparation of heterocycles like 1,2,5-oxadiazoles (furoxans) and metal-chelating agents . While direct synthesis data for this compound are absent in the provided evidence, analogous amidoximes are typically synthesized via nucleophilic substitution between α-halo ketones or esters and hydroxylamine under basic conditions .
Properties
Molecular Formula |
C5H12N2O2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
N'-hydroxy-2-propan-2-yloxyethanimidamide |
InChI |
InChI=1S/C5H12N2O2/c1-4(2)9-3-5(6)7-8/h4,8H,3H2,1-2H3,(H2,6,7) |
InChI Key |
FDYAGJRGEHGFLJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)OC/C(=N/O)/N |
Canonical SMILES |
CC(C)OCC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(propan-2-yloxy)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and product .
Major Products Formed
Scientific Research Applications
N’-hydroxy-2-(propan-2-yloxy)ethanimidamide has several applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(propan-2-yloxy)ethanimidamide involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Physical Properties
Melting points and solubility are influenced by substituent polarity and crystallinity:
The isopropoxy group’s moderate polarity suggests solubility in organic solvents (e.g., ethanol, DCM) but poor water solubility. Its branched structure may lower melting points compared to planar aromatic analogs (e.g., phenyl derivatives).
Structural and Electronic Comparisons
| Feature | N'-hydroxy-2-(propan-2-yloxy)ethanimidamide | N′-Hydroxy-2-(3-pyridinyl)ethanimidamide | N′-Hydroxy-2-(2-thienyl)ethanimidamide |
|---|---|---|---|
| Substituent | Ether (isopropoxy) | Heteroaromatic (pyridinyl) | Heteroaromatic (thienyl) |
| Polarity | Moderate | High (due to N-heteroatom) | Moderate (sulfur atom) |
| Electronic Effects | Electron-donating | Electron-withdrawing (pyridine ring) | Mildly electron-donating |
| Bioactivity | Potential CNS penetration | Metal chelation, enzyme inhibition | Antimicrobial applications |
Biological Activity
N'-Hydroxy-2-(propan-2-yloxy)ethanimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
N'-Hydroxy-2-(propan-2-yloxy)ethanimidamide has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₂N₂O₂ |
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | N'-hydroxy-2-(propan-2-yloxy)ethanimidamide |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of N'-Hydroxy-2-(propan-2-yloxy)ethanimidamide typically involves the reaction of hydroxylamine with an appropriate alkoxy compound. The general synthetic pathway may include:
- Preparation of Hydroxylamine : Hydroxylamine can be synthesized from ammonia and hydrogen peroxide.
- Alkoxylation : The hydroxylamine is then reacted with propan-2-ol to introduce the propan-2-yloxy group.
- Formation of the Final Product : The ethanimidamide moiety is formed through condensation reactions.
The biological activity of N'-Hydroxy-2-(propan-2-yloxy)ethanimidamide is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways by binding to their active sites, thus blocking their activity.
- Receptor Interaction : It can modulate receptor activity, particularly those involved in inflammatory responses.
Antimicrobial Activity
Preliminary studies suggest that N'-Hydroxy-2-(propan-2-yloxy)ethanimidamide exhibits antimicrobial properties. Similar compounds have shown efficacy against a range of bacterial strains, indicating potential for this compound as an antimicrobial agent.
Anti-inflammatory Effects
Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways. This suggests that N'-Hydroxy-2-(propan-2-yloxy)ethanimidamide could exhibit similar anti-inflammatory effects, potentially by inhibiting pro-inflammatory cytokines.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic processes, which could lead to therapeutic applications in conditions such as diabetes or obesity.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of N'-Hydroxy-2-(propan-2-yloxy)ethanimidamide against various bacterial strains. Results indicated a significant inhibition of growth for Gram-positive bacteria, suggesting its potential as an alternative antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanisms
In vitro experiments assessed the anti-inflammatory effects of N'-Hydroxy-2-(propan-2-yloxy)ethanimidamide on macrophage cells. The compound was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential use in treating inflammatory diseases.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of cytokine production | |
| Enzyme inhibition | Possible inhibition of metabolic enzymes |
Research Findings and Future Directions
Recent research emphasizes the importance of structure-activity relationships (SAR) in optimizing the biological activity of compounds related to N'-Hydroxy-2-(propan-2-yloxy)ethanimidamide. Variations in substituents can significantly alter biological effects, indicating that further modifications may enhance therapeutic efficacy.
Future studies should focus on:
- Pharmacokinetics and Pharmacodynamics : Detailed studies are needed to understand how this compound behaves in biological systems.
- Combination Therapies : Investigating synergistic effects when used with other pharmacological agents could provide insights into enhancing efficacy, particularly in antimicrobial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
